molecular formula C22H22O11 B14104311 Granatomycin E

Granatomycin E

Cat. No.: B14104311
M. Wt: 462.4 g/mol
InChI Key: ABHOBVJKBDCTNB-SQIZHHNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Granatomycin E is typically produced through microbial fermentation using Streptomyces species. The fermentation process involves culturing the bacteria under specific conditions that promote the production of secondary metabolites, including this compound .

Industrial Production Methods: Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes controlling factors such as temperature, pH, nutrient availability, and oxygen levels. The compound is then extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions: Granatomycin E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include derivatives of this compound with enhanced or altered biological activities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Comparison with Similar Compounds

Granatomycin E stands out for its potent antibiotic and antitumor activities, making it a valuable compound for scientific research and pharmaceutical development.

Properties

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

IUPAC Name

2-[(7S,9S,10S)-1,5,10,12,19-pentahydroxy-7,18-dimethyl-3,14-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),4,6(11),12-tetraen-9-yl]acetic acid

InChI

InChI=1S/C22H22O11/c1-5-11-13(17(26)8(32-5)4-10(24)25)20(29)14-15(18(11)27)21(30)16-12(19(14)28)7-3-9(23)22(16,31)6(2)33-7/h5-9,17,23,26-27,29,31H,3-4H2,1-2H3,(H,24,25)/t5-,6?,7?,8-,9?,17+,22?/m0/s1

InChI Key

ABHOBVJKBDCTNB-SQIZHHNWSA-N

Isomeric SMILES

C[C@H]1C2=C([C@@H]([C@@H](O1)CC(=O)O)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C5CC(C4(C(O5)C)O)O)O

Canonical SMILES

CC1C2=C(C(C(O1)CC(=O)O)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C5CC(C4(C(O5)C)O)O)O

Origin of Product

United States

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